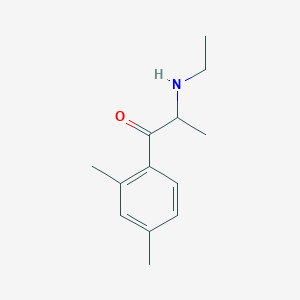
2,4-Dimethylethcathinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethylethcathinone is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereochemistry and Enantioselectivity
The enantioselectivity of 2,4-DMEC has been a subject of investigation due to its implications for pharmacodynamics and toxicology. Studies have shown that different enantiomers of synthetic cathinones can exhibit varying levels of potency and side effects. For instance, the development of analytical methods for the enantioseparation of 2,4-DMEC allows for more precise assessments of its pharmacological effects .
Detection Techniques
The identification and quantification of 2,4-DMEC in biological samples are crucial for understanding its impact on health and safety. Various analytical techniques have been employed:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been validated for the simultaneous detection of multiple synthetic cathinones, including 2,4-DMEC. It provides high sensitivity and specificity, making it suitable for forensic analysis .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is another powerful technique used to detect 2,4-DMEC in urine and plasma samples. It offers advantages in terms of lower limits of detection compared to traditional methods .
Case Studies
- Forensic Analysis : A notable case involved the identification of 2,4-DMEC in seized materials linked to drug-related incidents. The compound was detected using advanced analytical methods that confirmed its presence alongside other synthetic cathinones in a sample collected from a drug bust .
- Toxicological Investigations : In a study examining fatal overdoses, 2,4-DMEC was identified in postmortem toxicology reports. The findings highlighted the need for comprehensive screening methods to detect emerging synthetic drugs in clinical and forensic settings .
Implications in Public Health
The increasing prevalence of synthetic cathinones like 2,4-DMEC poses significant challenges for public health and law enforcement. The rapid emergence of new derivatives complicates detection efforts and necessitates ongoing research into their effects and mechanisms.
Trends in Use
Reports indicate that up to 250 new synthetic cathinones are synthesized annually, with many entering illicit markets. This trend underscores the importance of developing robust analytical methodologies to keep pace with the evolving landscape of designer drugs .
特性
CAS番号 |
1225913-88-1 |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC名 |
1-(2,4-dimethylphenyl)-2-(ethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO/c1-5-14-11(4)13(15)12-7-6-9(2)8-10(12)3/h6-8,11,14H,5H2,1-4H3 |
InChIキー |
SJPGBKUKQFPPPH-UHFFFAOYSA-N |
SMILES |
CCNC(C)C(=O)C1=C(C=C(C=C1)C)C |
正規SMILES |
CCNC(C)C(=O)C1=C(C=C(C=C1)C)C |
配列 |
A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















